molecular formula C21H15NO4 B5600562 1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine

1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine

Cat. No.: B5600562
M. Wt: 345.3 g/mol
InChI Key: RRUYWLLOVWJYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenoxy)-3-nitrodibenzo[b,f]oxepine is a chemical compound belonging to the dibenzo[b,f]oxepine family These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings

Preparation Methods

The synthesis of 1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine typically involves several steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(4-Methylphenoxy)-3-nitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylphenoxy)-2-nitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-14-6-9-17(10-7-14)25-20-12-16(22(23)24)13-21-18(20)11-8-15-4-2-3-5-19(15)26-21/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUYWLLOVWJYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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